6-methyl-4-(4-morpholinylcarbonyl)-2-(4-pyridinyl)quinoline
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Overview
Description
6-methyl-4-(4-morpholinylcarbonyl)-2-(4-pyridinyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
Scientific Research Applications
6-methyl-4-(4-morpholinylcarbonyl)-2-(4-pyridinyl)quinoline has been extensively studied for its potential applications in cancer research. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.
Mechanism of Action
The mechanism of action of 6-methyl-4-(4-morpholinylcarbonyl)-2-(4-pyridinyl)quinoline is not fully understood. However, it is believed to exert its antitumor effects through the inhibition of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and inhibit acetylcholinesterase activity. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 6-methyl-4-(4-morpholinylcarbonyl)-2-(4-pyridinyl)quinoline in lab experiments is its potential as a therapeutic agent for cancer and Alzheimer's disease. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of 6-methyl-4-(4-morpholinylcarbonyl)-2-(4-pyridinyl)quinoline. One direction is to investigate its potential use in combination therapy with other anticancer drugs. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 6-methyl-4-(4-morpholinylcarbonyl)-2-(4-pyridinyl)quinoline involves a multi-step process that includes the reaction of 4-chloro-6-methyl-2-(4-pyridinyl)quinoline with morpholine and subsequent carbonylation. The final product is obtained through purification and isolation steps.
properties
IUPAC Name |
(6-methyl-2-pyridin-4-ylquinolin-4-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-2-3-18-16(12-14)17(20(24)23-8-10-25-11-9-23)13-19(22-18)15-4-6-21-7-5-15/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLSOIHIDJGJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49826285 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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